N-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide
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Overview
Description
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boronic acids to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
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Properties
Molecular Formula |
C22H20ClFN2O3 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H20ClFN2O3/c1-15(29-20-8-4-3-7-19(20)28-2)22(27)26(21-9-5-6-12-25-21)14-16-10-11-17(24)13-18(16)23/h3-13,15H,14H2,1-2H3 |
InChI Key |
CBBNTDQMDOYFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)F)Cl)C2=CC=CC=N2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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